molecular formula C22H16ClNO2 B2594144 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione CAS No. 144603-31-6

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione

Cat. No. B2594144
CAS RN: 144603-31-6
M. Wt: 361.83
InChI Key: CRNWGZQSAWNEBF-UHFFFAOYSA-N
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Description

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, also known as BCQ, is a synthetic compound that belongs to the class of quinoline derivatives. It has been extensively studied for its potential applications in medicinal chemistry, particularly in the field of cancer research.

Scientific Research Applications

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to exhibit promising anticancer activity against a variety of cancer cell lines, including breast, lung, colon, and prostate cancer. It has been suggested that 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione acts by inhibiting the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

Mechanism of Action

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione is believed to act by binding to the DNA molecule and preventing the activity of topoisomerase II, which results in the accumulation of DNA damage and cell death. This mechanism of action is similar to that of other topoisomerase II inhibitors, such as etoposide and doxorubicin.
Biochemical and Physiological Effects:
3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to induce DNA damage and cell death in cancer cells, but it has also been reported to have some toxic effects on normal cells. In particular, 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has been shown to cause oxidative stress and mitochondrial dysfunction in normal cells, which may limit its clinical use.

Advantages and Limitations for Lab Experiments

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione has several advantages for laboratory experiments, including its high potency against cancer cells and its ability to induce apoptosis. However, its toxicity towards normal cells and its limited solubility in water may pose some challenges for its use in vivo.

Future Directions

Future research on 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione could focus on improving its solubility and reducing its toxicity towards normal cells. Additionally, further studies could investigate the potential of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione as a combination therapy with other anticancer agents, as well as its potential applications in other disease areas, such as infectious diseases and neurodegenerative disorders. Finally, more research could be conducted to explore the pharmacokinetics and pharmacodynamics of 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione, as well as its mechanism of action at the molecular level.

Synthesis Methods

3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione can be synthesized using a multistep process that involves the condensation of 2-aminobenzophenone with 2-chloroacetyl chloride, followed by the reaction with aniline and subsequent cyclization of the resulting intermediate. The final product is obtained after purification and characterization using various analytical techniques.

properties

IUPAC Name

(3R)-3-benzyl-3-chloro-1-phenylquinoline-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16ClNO2/c23-22(15-16-9-3-1-4-10-16)20(25)18-13-7-8-14-19(18)24(21(22)26)17-11-5-2-6-12-17/h1-14H,15H2/t22-/m1/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRNWGZQSAWNEBF-JOCHJYFZSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C[C@]2(C(=O)C3=CC=CC=C3N(C2=O)C4=CC=CC=C4)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00932352
Record name 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

361.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

144603-31-6
Record name 3-Benzyl-3-chloro-1-phenylquinoline-2,4(1H,3H)-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00932352
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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